1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane
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Overview
Description
1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane is a heterocyclic compound featuring a diazepane ring fused with a pyrazole moiety
Preparation Methods
The synthesis of 1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane can be achieved through several routes. One common method involves the reaction of 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with 1,4-diazepane in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .
Chemical Reactions Analysis
1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where halogenated reagents can introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenated compounds for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane can be compared with similar compounds such as:
1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane: This compound features an imidazole ring instead of a pyrazole ring, which may result in different biological activities and chemical properties.
1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine: This compound has a similar structure but with an ethanamine group instead of a diazepane ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the pyrazole and diazepane rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(1-propan-2-ylpyrazol-4-yl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-11(2)16-10-12(8-14-16)9-15-6-3-4-13-5-7-15/h8,10-11,13H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKLITOJYXMBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CN2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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